N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Final Amidation: The final step involves the amidation of the carboxylic acid group with an amine derivative to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-cyclopropyl-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
4-methyl-2-phenylthiazole-5-carboxamide: Similar in structure but lacks the sulfonamide and cyclopropyl groups, which may result in different biological activities.
2-(4-chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid:
Ethyl 4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxylate: An ester derivative that may have different solubility and reactivity compared to the carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-9-3-7-12(8-4-9)23(20,21)18-15-16-10(2)13(22-15)14(19)17-11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSDUGJZDXLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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